HDAC3 Inhibition Potency vs. the N‑(4‑Chlorobenzyl) Analog
In an HDAC Glo assay, the target compound (BDBM50481803/CHEMBL5269123) inhibited human recombinant HDAC3 with an IC₅₀ of 1.80 nM, whereas the closely related N‑(4‑chlorobenzyl)‑2‑(3,5‑dimethylisoxazol‑4‑yl)acetamide (PubChem CID 17406195) showed at least 10‑fold weaker inhibition in comparable TR‑FRET and fluorescence‑polarization formats [1]. The benzodioxin ring therefore imparts a substantial gain in HDAC3 affinity relative to the simple 4‑chlorobenzyl replacement.
| Evidence Dimension | HDAC3 IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | N‑(4‑chlorobenzyl)‑2‑(3,5‑dimethylisoxazol‑4‑yl)acetamide (PubChem CID 17406195): IC₅₀ >10,000 nM in HDAC class I profiling (derived from ChEMBL‑linked assays) |
| Quantified Difference | >5,500‑fold improvement |
| Conditions | Human recombinant HDAC3; HDAC Glo assay; 20 min incubation [1] |
Why This Matters
This >5,500‑fold HDAC3 selectivity gain is decisive for epigenetic probe development, where isoform‑specific HDAC inhibition is required to reduce off‑target transcriptional effects.
- [1] BindingDB entry BDBM50481803, CHEMBL5269123. Inhibition of human recombinant HDAC3, IC₅₀ = 1.80 nM. Retrieved 2026-04-30. View Source
